molecular formula C20H16F3N3O B2616738 N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide CAS No. 2034542-85-1

N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2616738
CAS No.: 2034542-85-1
M. Wt: 371.363
InChI Key: TUVPOWUSUZIOBC-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative characterized by a bipyridinylmethyl group attached to the nitrogen of an acetamide backbone and a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bipyridinylmethyl moiety may influence binding interactions in biological systems .

Properties

IUPAC Name

N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O/c21-20(22,23)17-5-1-3-14(9-17)11-19(27)26-12-15-6-8-25-18(10-15)16-4-2-7-24-13-16/h1-10,13H,11-12H2,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVPOWUSUZIOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-([2,3’-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine derivatives.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amide bond formation: The final step involves the reaction of the bipyridine derivative with a trifluoromethyl-substituted phenyl acetic acid derivative under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the bipyridine moiety.

    Reduction: Reduction reactions could target the amide bond or the bipyridine ring.

    Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles like amines or thiols could be employed in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield bipyridine N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure, featuring a bipyridine moiety and a trifluoromethyl-substituted phenyl group, enhances its biological activity. Research indicates that compounds with similar structures exhibit promising anticancer properties and can act as enzyme inhibitors.

Anticancer Activity

Studies have shown that N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide may inhibit certain cancer pathways. For instance, compounds with bipyridine derivatives have demonstrated efficacy against various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancers. The mechanism is believed to involve modulation of enzyme activity related to tumor growth and survival pathways .

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in cancer progression. Its ability to coordinate with metal ions through the bipyridine structure allows it to interact effectively with biological targets, potentially influencing metabolic pathways .

Coordination Chemistry

This compound functions as a ligand in coordination chemistry. The bipyridine moiety facilitates the formation of stable complexes with transition metals, which can be utilized in catalysis and material synthesis.

Metal Complex Formation

The coordination properties of this compound enable it to form complexes with various metal ions, enhancing its utility in catalysis for organic transformations . Such metal complexes are often explored for their applications in organic synthesis and materials science.

Material Science

The unique chemical structure of this compound also lends itself to applications in materials science.

Organic Electronics

Due to its electronic properties, this compound may be investigated for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group enhances the compound's electron-withdrawing ability, potentially improving charge transport characteristics .

Case Studies and Research Findings

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of PC3 and K562 cell lines with IC50 values indicating potency comparable to standard drugs .
Study BCoordination ChemistryExplored the formation of metal complexes with palladium and their catalytic applications in cross-coupling reactions .
Study CMaterial ScienceInvestigated the use of trifluoromethyl-substituted compounds in enhancing the performance of OLEDs .

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, altering its activity. The bipyridine moiety could coordinate with metal ions, affecting their catalytic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Structural Features:
  • Core acetamide backbone : Common to all analogs.
  • Trifluoromethylphenyl group : Enhances hydrophobicity and electronic effects.
  • Heterocyclic substituents : Vary between bipyridinylmethyl (target compound), benzothiazole, piperazine, and pyridopyrimidine groups.
Notable Analogs:

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (Compound 13, ) :

  • Contains a benzothiazole ring instead of bipyridinylmethyl.
  • Synthesized via microwave irradiation (110°C, 10 min) with a low yield (19%) due to steric hindrance from the benzothiazole group .
  • Higher molecular weight (MW: ~425 g/mol) compared to the target compound (estimated MW: ~390–410 g/mol).

2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, ): Piperazine ring replaces the bipyridinylmethyl group. Lower melting point (~175°C) compared to benzothiazole derivatives (~200–220°C) due to reduced crystallinity .

N-(Pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide derivatives (): Trifluoromethoxy group instead of trifluoromethyl; pyridopyrimidine core adds rigidity.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP* Key Substituents
Target Compound ~400 Not reported ~3.5 Bipyridinylmethyl, CF3-Ph
Compound 13 (Benzothiazole) 425.4 210–220 4.2 Benzothiazole, CF3-Ph
Compound 14 (Piperazine) 393.8 175 3.8 Phenylpiperazine, CF3-Ph
Diflufenican () 394.3 145–148 5.1 Pyridinecarboxamide, CF3-PhO

*LogP values estimated via computational tools.

Key Research Findings and Limitations

  • Structural-Activity Relationships (SAR): Benzothiazole vs. Bipyridinyl: Benzothiazole derivatives exhibit higher LogP but lower synthetic yields, whereas bipyridinyl groups may improve solubility and binding to aromatic receptors. Trifluoromethyl vs.
  • Conflicting Data :

    • Anticonvulsant activity in piperazine derivatives () contrasts with agrochemical applications of structurally similar compounds (), underscoring the importance of substituent choice in defining biological roles.
    • Low yields in benzothiazole synthesis () suggest scalability challenges compared to piperazine-based routes.

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. Its structural components—a bipyridine moiety and a trifluoromethyl-substituted phenyl group—contribute to its unique properties, making it a candidate for various therapeutic applications.

Structural Characteristics

The compound features:

  • Bipyridine Structure : Enhances coordination with metal ions and modulates biological interactions.
  • Trifluoromethyl Group : Increases lipophilicity, facilitating cell membrane penetration.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bipyridine Intermediate : Achieved through palladium-catalyzed cross-coupling reactions of pyridine derivatives.
  • Introduction of the Trifluoromethyl Group : Utilized via nucleophilic substitution with trifluoromethylating agents.
  • Amide Bond Formation : Conducted through condensation reactions between the bipyridine intermediate and the trifluoromethyl-substituted phenylacetic acid.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, derivatives of bipyridine have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AMCF7 (Breast Cancer)3.79
Compound BSF-268 (Brain Tumor)12.50
Compound CNCI-H460 (Lung Cancer)42.30

These findings suggest that this compound may possess similar anticancer properties due to its structural analogies with these active compounds .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Metal Ion Coordination : The bipyridine moiety can coordinate with metal ions, influencing enzyme activities and receptor interactions.
  • Inhibition of Key Pathways : Potential modulation of pathways involved in cell proliferation and apoptosis.

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with an IC50 value comparable to established anticancer agents.
  • Fragment-Based Screening : In a fragment-based screening approach, related compounds demonstrated selective inhibition of specific targets involved in cancer progression, suggesting that this compound could similarly affect target proteins like PTGR2, enhancing its therapeutic potential .

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of this compound. Investigations into its pharmacokinetics, toxicity profiles, and efficacy in in vivo models will be crucial for advancing its development as a therapeutic agent.

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